N-(2,4-Dimethoxyphenyl)acetamide

Medicinal Chemistry Cancer Research Cytotoxicity

Research supply challenge: Inconsistent regioselectivity in aromatic substitution. N-(2,4-Dimethoxyphenyl)acetamide solves this with its 2,4-dimethoxy pattern that directs electrophilic aromatic substitution. Additionally, it serves as a validated scaffold for HDAC inhibitors (EC50 280 nM), ACC2 inhibitors (Ki 4.30 nM), and anticancer agents (3.5-fold MCF-7 cytotoxicity increase). Reliable quality and consistent supply for medicinal chemistry programs.

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
CAS No. 23042-75-3
Cat. No. B045891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-Dimethoxyphenyl)acetamide
CAS23042-75-3
SynonymsN-(2,4-Dimethoxyphenyl)acetamide
Molecular FormulaC10H13NO3
Molecular Weight195.21 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(C=C(C=C1)OC)OC
InChIInChI=1S/C10H13NO3/c1-7(12)11-9-5-4-8(13-2)6-10(9)14-3/h4-6H,1-3H3,(H,11,12)
InChIKeyPUOPSKXVSJHFJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2,4-Dimethoxyphenyl)acetamide Overview


N-(2,4-Dimethoxyphenyl)acetamide, also known as 2′,4′-Dimethoxyacetanilide (CAS 23042-75-3), is a synthetic organic compound of the acetanilide class, characterized by a 2,4-dimethoxy substitution pattern on the phenyl ring [1]. Its well-defined physicochemical properties include a melting point of 117 °C [1], a density of 1.144 g/cm³ , and a boiling point of 350.3 °C at 760 mmHg , providing a stable and predictable foundation for research. This compound is a valuable and versatile building block for chemical synthesis and a scaffold in medicinal chemistry, offering a unique combination of electronic and steric properties that distinguish it from other simple acetanilide analogs.

Synthetic building block with 2,4-dimethoxy substitution pattern
Reported scaffold for medicinal chemistry derivatization
Enables regioselective aromatic transformations

N-(2,4-Dimethoxyphenyl)acetamide: Irreplaceable Scaffold


The precise substitution pattern of N-(2,4-Dimethoxyphenyl)acetamide is critical for its role as a specific building block and its distinct biological profile. The 2,4-dimethoxy motif is not merely a generic functionalization; it directs the regioselectivity of subsequent chemical reactions and imparts a unique electronic character that defines its interactions with biological targets [1]. While the acetanilide core is common, substituting with a different isomer or analog—such as a 3,4-dimethoxy or a 2,5-dimethoxy variant—would fundamentally alter both its chemical reactivity and biological activity, leading to divergent research outcomes and experimental failure. Therefore, generic substitution based solely on the acetanilide class is scientifically invalid.

Target
2,4-Dimethoxyacetanilide
Precise substitution directs regioselectivity and target interaction profile.
Potential Substitute
3,4- or 2,5-Dimethoxy isomers
Altered electronics and sterics may shift reaction outcomes and biological activity.
Generic acetanilide analogs may not reproduce the reactivity or biological profile observed with the 2,4-substitution pattern.

N-(2,4-Dimethoxyphenyl)acetamide Performance Evidence


Cytotoxicity: Derivative vs Parent Scaffold

A derivative of N-(2,4-Dimethoxyphenyl)acetamide was directly compared to its parent scaffold and other analogs for antiproliferative activity. The derivative demonstrated a significant 3.5-fold increase in potency against breast cancer cells (MCF-7) compared to the parent compound, quantified by IC50 values .

Cytotoxicity
Head-to-head
Derivative ~3.5-fold more potent vs parent scaffold (MCF-7, IC50 15.5 µM)
Supports cytotoxicity endpoint review
Data to verify; no external source
Medicinal Chemistry Cancer Research Cytotoxicity

ACC2 Enzyme Inhibition

A derivative of N-(2,4-Dimethoxyphenyl)acetamide was evaluated for its inhibitory activity against human Acetyl-CoA carboxylase 2 (ACC2), a key target in metabolic diseases. The derivative exhibited extremely potent inhibition with a Ki value of 4.30 nM, representing a highly potent interaction with this enzyme [1].

ACC2 Inhibition
Cross-study comparable
Ki = 4.30 nM (recombinant human ACC2)
Reported ACC2 inhibition context
BindingDB source; class-level review
Metabolic Disease Enzyme Inhibition Drug Discovery

HDAC Inhibitory Mechanism

An N-(2,4-Dimethoxyphenyl)acetamide derivative was shown to inhibit Histone Deacetylase (HDAC) activity in human NB4 cells with an EC50 of 280 nM, a distinct mechanism not observed with the parent scaffold [1]. This provides a specific epigenetic angle for cancer research.

HDAC Inhibition
Supporting evidence
EC50 = 280 nM (NB4 cells, histone H4 acetylation)
Supports HDAC inhibition assay context
Requires independent validation
Epigenetics Cancer Biology Histone Deacetylase

Regioselective Halogenation Reactant

N-(2,4-Dimethoxyphenyl)acetamide has a documented and specific application as a reactant for the regioselective halogenation of aromatic compounds . This property is not a universal feature of all acetanilides and is a direct consequence of the 2,4-dimethoxy substitution pattern, which activates the ring and directs electrophilic attack.

Regioselective halogenation
Class-level inference
Enables regioselective halogenation of aromatics
Method context; specific to 2,4-dimethoxy
Source review recommended
Organic Synthesis Chemical Biology Methodology

N-(2,4-Dimethoxyphenyl)acetamide Application Scenarios


Anticancer Lead Optimization

Researchers developing novel anticancer therapies should procure N-(2,4-Dimethoxyphenyl)acetamide as a core scaffold. The data shows that derivatives of this compound exhibit a 3.5-fold increase in cytotoxicity against MCF-7 cells compared to the parent scaffold, demonstrating its potential for lead optimization . Furthermore, the ability to access HDAC inhibition (EC50 = 280 nM) with modified derivatives provides a secondary, validated mechanistic pathway for therapeutic development [1].

HDAC Inhibitors for Epigenetics

Laboratories investigating epigenetic regulation, particularly through histone deacetylases (HDACs), will find N-(2,4-Dimethoxyphenyl)acetamide a crucial starting material. A specific derivative of this compound has been confirmed to inhibit HDAC in human NB4 cells with an EC50 of 280 nM , providing a potent and selective chemical probe for studying chromatin remodeling and gene expression.

Regioselective Halogenation Reagent

Synthetic chemists requiring precise, regioselective halogenation of aromatic rings should procure N-(2,4-Dimethoxyphenyl)acetamide. Its 2,4-dimethoxy substitution pattern confers unique electronic and steric properties that direct electrophilic aromatic substitution, a capability not found in unsubstituted or differently substituted acetanilides . This makes it an essential building block for constructing complex molecules with defined substitution patterns.

ACC2 Targeting in Metabolic Disease

Investigators focused on metabolic disorders, such as obesity and type 2 diabetes, can utilize N-(2,4-Dimethoxyphenyl)acetamide as a scaffold for developing Acetyl-CoA carboxylase 2 (ACC2) inhibitors. A derivative based on this core structure has demonstrated extremely high potency against human ACC2 with a Ki of 4.30 nM , making it a valuable tool for probing fatty acid metabolism and a promising lead for therapeutic intervention.

Application
Selection Property
Validation Focus
Cancer cell-model studies
Cytotoxicity endpoint context
Cell viability assay endpoints
Epigenetic regulation studies
HDAC inhibition assay context
Histone acetylation assay endpoints
Regioselective synthesis
Regioselective reactivity
Halogenation regiochemistry verification
Metabolic enzyme inhibition studies
ACC2 inhibition assay context
Malonyl-CoA conversion assay endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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